2-Aminothiazole-5-sulfonamide
Overview
Description
2-Aminothiazole-5-sulfonamide is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . This scaffold has emerged as a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis
The 2-aminothiazole scaffold is one of the characteristic structures in drug development . This nucleus is a fundamental part of some clinically applied anticancer drugs .Chemical Reactions Analysis
A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The screening of the synthesized compounds for PDE5 activity was carried out using sildenafil as a reference drug .Scientific Research Applications
Cancer Treatment
2-Aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. They are being explored for their potential as targeted cancer therapies .
Antibacterial and Antifungal Agents
These compounds are utilized in the synthesis of heterocyclic analogues with therapeutic roles as antibacterial and antifungal agents, addressing a variety of infectious diseases .
Anti-HIV Activity
Some 2-aminothiazole derivatives are investigated for their potential role in anti-HIV treatments due to their ability to inhibit certain processes essential for the replication of the HIV virus .
Antioxidant Properties
The antioxidant properties of 2-aminothiazole compounds are being researched for their ability to neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Antitumor Applications
Apart from general cancer treatment, specific antitumor properties are being studied in 2-aminothiazole derivatives for their potential to inhibit tumor growth and proliferation .
Anthelmintic and Schistosomicidal Drugs
These compounds have applications as anthelmintic and schistosomicidal drugs, providing treatment options for parasitic worm infections .
Anti-inflammatory & Analgesic Agents
Research is being conducted on 2-aminothiazole derivatives for their use as anti-inflammatory and analgesic agents, which could lead to new pain management medications .
Estrogen Receptor Ligands
They act as ligands of estrogen receptors, which could have implications in treatments related to hormone regulation and potentially in conditions like breast cancer .
Mechanism of Action
Target of Action
2-Aminothiazole-5-sulfonamide exhibits its potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also been prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Mode of Action
2-Aminothiazole-5-sulfonamide, as a derivative of 2-aminothiazole, competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited . All cells require folic acid for growth .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in several biochemical pathways. For instance, 2-aminothiazole derivatives have been reported as potential therapy for neuroinflammatory and neurodegenerative diseases . They produce an anti-inflammatory and neuroprotective action by enhancing the expression of nitric oxide synthases and in the accumulation of cGMP, in addition to activating protein kinase G (PKG), which play an important role in the development of several neurodiseases, such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis (MS) .
Result of Action
The result of the action of 2-Aminothiazole-5-sulfonamide is the inhibition of the growth of various human cancerous cell lines . In addition, it has been found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension .
Safety and Hazards
Future Directions
2-Aminothiazole derivatives have shown promise in the field of oncology-related drug discovery . They have several biological activities, making them act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . The information will be useful for future innovation .
properties
IUPAC Name |
2-amino-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYHEIFRKKUZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620781 | |
Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiazole-5-sulfonamide | |
CAS RN |
63735-95-5 | |
Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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